3-(2-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole
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Overview
Description
3-(2-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole is an organic compound that belongs to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a tert-butyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzohydrazide with tert-butyl isocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazole ring.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The oxadiazole ring can be involved in redox reactions under specific conditions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives of the oxadiazole ring.
Coupling Products: New biaryl compounds formed through coupling reactions.
Scientific Research Applications
3-(2-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole has several applications in scientific research:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole depends on its application:
In Biological Systems: The compound can interact with specific enzymes or receptors, modulating their activity. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins.
In Materials Science: The electronic properties of the oxadiazole ring contribute to its function in electronic devices, where it can act as an electron transport material.
Comparison with Similar Compounds
- 3-(2-Chlorophenyl)-5-tert-butyl-1,2,4-oxadiazole
- 3-(2-Fluorophenyl)-5-tert-butyl-1,2,4-oxadiazole
- 3-(2-Methylphenyl)-5-tert-butyl-1,2,4-oxadiazole
Comparison:
- Uniqueness: The presence of the bromine atom in 3-(2-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole imparts unique reactivity and electronic properties compared to its chloro, fluoro, and methyl analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s behavior in chemical reactions and its interactions in biological systems.
Properties
CAS No. |
838893-81-5 |
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Molecular Formula |
C12H13BrN2O |
Molecular Weight |
281.15 g/mol |
IUPAC Name |
3-(2-bromophenyl)-5-tert-butyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H13BrN2O/c1-12(2,3)11-14-10(15-16-11)8-6-4-5-7-9(8)13/h4-7H,1-3H3 |
InChI Key |
GKOLCHHICHJUNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C2=CC=CC=C2Br |
Origin of Product |
United States |
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